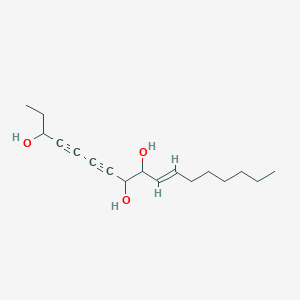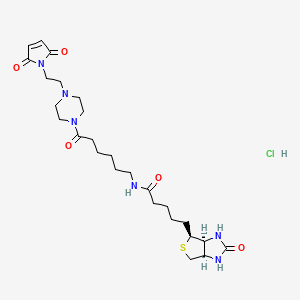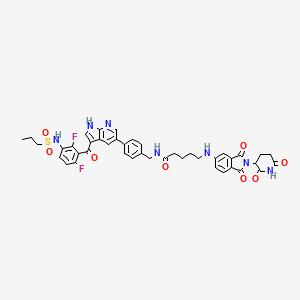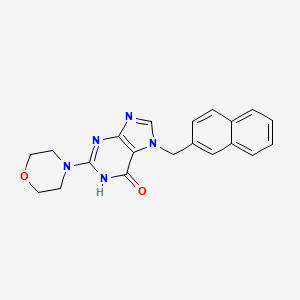
LPA5 antagonist 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lysophosphatidic acid receptor 5 antagonist 3 is a compound that targets lysophosphatidic acid receptor 5, a G protein-coupled receptor involved in various physiological and pathological processes. This compound has shown potential in modulating inflammatory and neuropathic pain, making it a promising candidate for therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lysophosphatidic acid receptor 5 antagonist 3 involves multiple steps, including the formation of isoquinolone derivatives. . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of lysophosphatidic acid receptor 5 antagonist 3 requires scaling up the synthetic routes while ensuring consistency and purity. This involves optimizing reaction conditions, using high-quality reagents, and employing advanced purification techniques such as chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Lysophosphatidic acid receptor 5 antagonist 3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
Aplicaciones Científicas De Investigación
Lysophosphatidic acid receptor 5 antagonist 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study lysophosphatidic acid receptor 5 signaling pathways and their modulation.
Mecanismo De Acción
Lysophosphatidic acid receptor 5 antagonist 3 exerts its effects by binding to lysophosphatidic acid receptor 5, thereby inhibiting its activation by lysophosphatidic acid. This blockade prevents downstream signaling events that lead to inflammation, pain, and other pathological processes. The molecular targets involved include various signaling pathways such as the phosphorylation of transcription factors and the modulation of cytokine production .
Comparación Con Compuestos Similares
Lysophosphatidic acid receptor 5 antagonist 3 is unique in its high selectivity and potency compared to other similar compounds. Some similar compounds include:
AS2717638: Another lysophosphatidic acid receptor 5 antagonist with moderate in vivo efficacy.
Compound 65 and 66: Isoquinolone derivatives with comparable in vitro potency and selectivity against other lysophosphatidic acid receptors.
Lysophosphatidic acid receptor 5 antagonist 3 stands out due to its excellent selectivity, moderate metabolic stability, and high aqueous solubility, making it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C24H20F3NO4 |
|---|---|
Peso molecular |
443.4 g/mol |
Nombre IUPAC |
4-[[2,2-difluoropropyl-[4-(2-fluorophenoxy)benzoyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C24H20F3NO4/c1-24(26,27)15-28(14-16-6-8-18(9-7-16)23(30)31)22(29)17-10-12-19(13-11-17)32-21-5-3-2-4-20(21)25/h2-13H,14-15H2,1H3,(H,30,31) |
Clave InChI |
ADACZCWUHYGVAD-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(CC1=CC=C(C=C1)C(=O)O)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,3,4,4,5,5,5-heptadeuteriopentyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12383304.png)











![(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]penta-2,4-dienamide](/img/structure/B12383368.png)

